Tetramethylammonium bis(oxalato)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

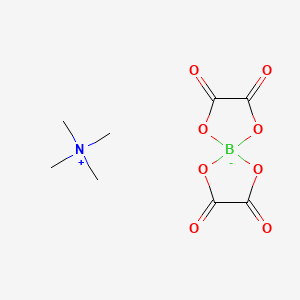

Tetramethylammonium bis(oxalato)borate is a chemical compound that contains borate and oxalate anions . It is a special chemical offered by certain providers .

Molecular Structure Analysis

Borate oxalates, including Tetramethylammonium bis(oxalato)borate, are compounds where the oxalate group is bound to the borate via oxygen, forming a more condensed anion . Bis(oxalato)borates are spiro compounds with rings joined at the boron atom .Scientific Research Applications

Application in Electric Double-Layer Capacitors (EDLCs):

- Tetramethylammonium bis(oxalato)borate enhances the solubility of tetramethylammonium salt in propylene carbonate, improving the performance of EDLCs (Nanbu et al., 2006).

- It has been used in electric double-layer capacitors with activated carbon electrodes, showing increased efficiency with specific surface area and purity of carbon materials (Globa et al., 2016).

Enhanced Electrolyte Properties:

- The compound improves electrolyte properties in various applications, such as activated carbon/graphite capacitors, and exhibits unique intercalation behaviors at graphite positive electrodes (Wang et al., 2011).

Improved High-Voltage Performance in Capacitors:

- Bis(oxalato)borate-containing electrolytes, including tetramethylammonium bis(oxalato)borate, show enhanced high-voltage performance, especially at elevated temperatures (Nguyen et al., 2019).

Stabilization of High-Voltage Cathode–Electrolyte Interfaces:

- Used as an additive, it stabilizes cathode–electrolyte interfaces in high-voltage applications, improving the performance of lithium-ion batteries (Ha et al., 2013).

Crystalline Structure in Solvates:

- The compound forms solvates with various solvents, and its crystalline structures have been studied to understand its coordination environment in applications like rechargeable batteries (Zavalij et al., 2004).

As a Functional Additive in Lithium-Ion Batteries:

- Lithium difluoro(oxalato)borate, related to tetramethylammonium bis(oxalato)borate, has been investigated as a functional additive for improving the capacity and power retention in lithium-ion batteries (Liu et al., 2007).

Safety And Hazards

properties

IUPAC Name |

tetramethylazanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BO8.C4H12N/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;1-5(2,3)4/h;1-4H3/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIDRQHOGPKWHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylammonium bis(oxalato)borate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)